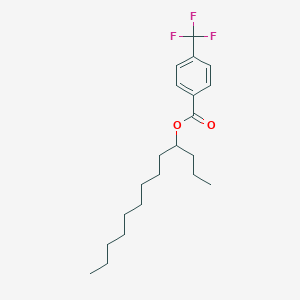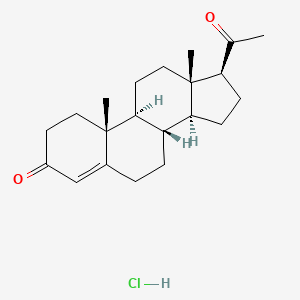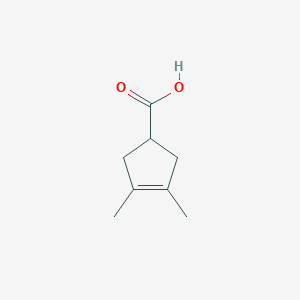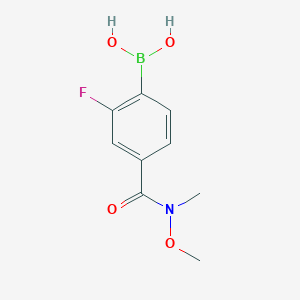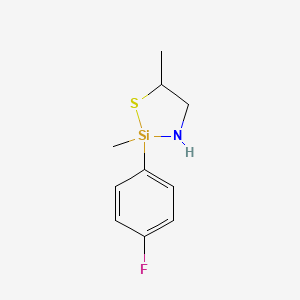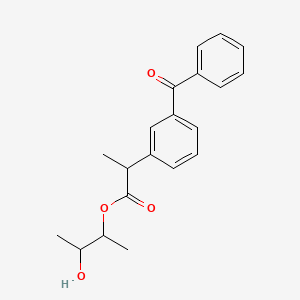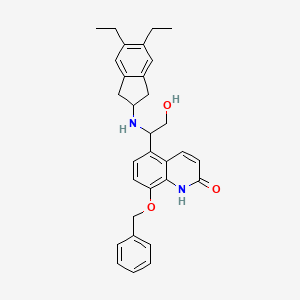
Indacaterol Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Indacaterol Impurity A involves the reaction of Indacaterol with specific reagents under controlled conditions. One common method includes the use of potassium dihydrogen phosphate buffer (pH 2.2) and a mixture of acetonitrile and methanol as solvents . The reaction is typically carried out at elevated temperatures using a high-performance liquid chromatography (HPLC) column . Industrial production methods for this compound are similar to those used for the parent compound, Indacaterol, with additional steps to isolate and purify the impurity .
Chemical Reactions Analysis
Indacaterol Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolinone derivatives .
Scientific Research Applications
Indacaterol Impurity A has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Indacaterol Impurity A can be compared with other impurities of Indacaterol, such as Indacaterol Impurity B ®-8-(Benzyloxy)-5-[2-(5,6-diethyllindan-2-ylamino)-1-hydroxyethyl]-1H-quinolin-2-one-melate . While both impurities are degradation products of Indacaterol, they differ in their chemical structures and potential biological activities . This compound is unique due to its specific quinolinone structure, which may influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C31H34N2O3 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
5-[1-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-2-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C31H34N2O3/c1-3-21-14-23-16-25(17-24(23)15-22(21)4-2)32-28(18-34)26-10-12-29(31-27(26)11-13-30(35)33-31)36-19-20-8-6-5-7-9-20/h5-15,25,28,32,34H,3-4,16-19H2,1-2H3,(H,33,35) |
InChI Key |
FAOAQSVNWSHGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NC(CO)C3=C4C=CC(=O)NC4=C(C=C3)OCC5=CC=CC=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


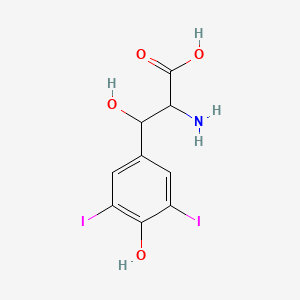
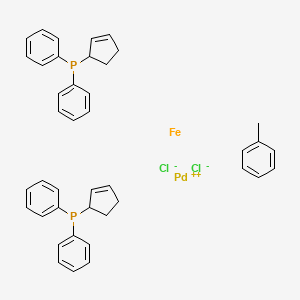
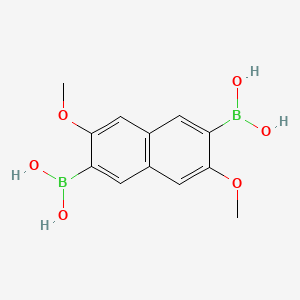


![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
